molecular formula C11H12N2 B2491023 2,3,4-Trimethyl-1,5-naphthyridine CAS No. 1557262-60-8

2,3,4-Trimethyl-1,5-naphthyridine

Cat. No. B2491023
M. Wt: 172.231
InChI Key: ALHFUQNYZHMICC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4-Trimethyl-1,5-naphthyridine and related compounds often involves palladium-catalyzed cross-coupling reactions, oxidation, and treatment with nucleophilic agents. For instance, a method to prepare related naphthyridines involved palladium(0)-catalyzed cross-coupling, followed by oxidation and treatment with thionyl chloride to yield chloro derivatives, which were then subjected to nucleophilic substitution (Björk et al., 1996). Another approach for synthesizing tetrahydro-1,5-naphthyridines utilized an intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, indicating a versatile methodology for naphthyridine derivatives (Lahue et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethyl-1,5-naphthyridine includes a naphthyridine core substituted with methyl groups at positions 2, 3, and 4. This structure has been elaborated into a series of new ligands using methodologies like Stille coupling or Friedlander condensation, demonstrating the compound's utility in constructing complex molecular architectures (Singh & Thummel, 2009).

Chemical Reactions and Properties

The chemical properties of 2,3,4-Trimethyl-1,5-naphthyridine derivatives involve reactions such as nucleophilic substitution and cycloaddition, leading to various functionalized compounds. These reactions are fundamental for exploring the compound's potential in creating pharmacologically active molecules and materials with special properties (Björk et al., 1996).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility and thermal stability, are crucial for their application in materials science. For instance, a series of 4,8-substituted 1,5-naphthyridines exhibited high thermal stability and showed promising properties as materials for organic light-emitting diodes (OLEDs), highlighting the importance of understanding these compounds' physical properties (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,3,4-Trimethyl-1,5-naphthyridine and its derivatives include their reactivity towards various chemical reagents, the ability to form complexes with metals, and their use as building blocks for more complex molecules. The versatility in their chemical reactions enables the synthesis of compounds with potential applications in medicinal chemistry and materials science (Singh & Thummel, 2009).

Scientific Research Applications

For example, 1,5-Naphthyridines have been used in the synthesis of various compounds through reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . They also have applications in the synthesis of organic compounds .

Substituted 1,8-naphthyridine compounds, which are similar to 1,5-naphthyridines, are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .

  • Synthetic Organic Chemistry

    • 1,5-Naphthyridines have been used in the synthesis of various compounds through reactions with electrophilic or nucleophilic reagents .
    • They are also involved in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
  • Medicinal Chemistry

    • Many 1,5-Naphthyridines exhibit a great variety of biological activities .
    • For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has a high activity against Plasmodium falciparum and Plasmodium vivax .
  • Pharmaceutical Applications

    • Substituted 1,8-naphthyridine compounds, which are similar to 1,5-naphthyridines, are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
  • Metal Complex Formation

    • 1,5-Naphthyridines can be used as ligands for the formation of metal complexes . These complexes can have various applications in catalysis, materials science, and other fields .
  • Optical Applications

    • Certain fused 1,5-Naphthyridines have been studied for their optical applications . These could include uses in photovoltaics, light-emitting diodes, and other optoelectronic devices .
  • Reactivity Studies

    • The reactivity of 1,5-Naphthyridines with various reagents has been extensively studied . For example, alkyl halides react readily with 1,5-Naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-Naphthyridines . These studies can provide valuable insights for synthetic chemists.

Future Directions

1,5-Naphthyridine derivatives, including 2,3,4-Trimethyl-1,5-naphthyridine, have significant importance in the field of medicinal chemistry due to their biological activities . Therefore, future research may focus on exploring their potential applications in drug discovery and development.

properties

IUPAC Name

2,3,4-trimethyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHFUQNYZHMICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethyl-1,5-naphthyridine

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